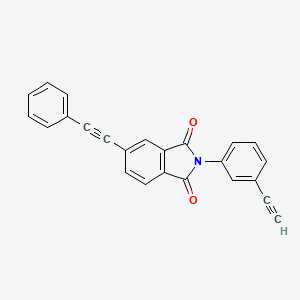
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
The synthesis of 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural properties make it useful in biological imaging and as a probe for studying biological processes.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocyclic compound with various biological activities.
Tetrakis(4-ethynylphenyl)methane: A compound used in the synthesis of microporous organic polymers with unique adsorption properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.
Biological Activity
The compound 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H18N2O2
- Molecular Weight : 342.39 g/mol
- CAS Number : Not specified in the sources.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound . The following table summarizes key findings related to its biological activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 (Breast Cancer) | 15.0 | Inhibition of proliferation via ER pathway |
| HeLa (Cervical Cancer) | 10.0 | Modulation of p53 signaling pathway |
These results indicate that the compound exhibits significant cytotoxic effects on breast and cervical cancer cells, primarily through apoptosis induction and cell cycle regulation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the G1/S phase, leading to reduced cell proliferation.
- Estrogen Receptor Modulation : Some studies suggest that this compound may interact with estrogen receptors, influencing tumor growth in hormone-sensitive cancers .
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis rates within tumor tissues .
Properties
CAS No. |
917511-28-5 |
|---|---|
Molecular Formula |
C24H13NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)-5-(2-phenylethynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H13NO2/c1-2-17-9-6-10-20(15-17)25-23(26)21-14-13-19(16-22(21)24(25)27)12-11-18-7-4-3-5-8-18/h1,3-10,13-16H |
InChI Key |
RAPITZIJIOJUJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















